![molecular formula C8H7BrO3S B14870520 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7BrOS This compound is characterized by a thieno[3,4-c]pyran ring system, which is a fused ring structure containing both sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid typically involves the bromination of a precursor thieno[3,4-c]pyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[3,4-c]pyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,4-c]pyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
科学研究应用
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The thieno[3,4-c]pyran ring system may also interact with other molecular targets, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- 4H-thieno[3,4-c]pyrrole-1-carboxaldehyde, 3-bromo-5,6-dihydro-5-octyl-4,6-dioxo-
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]
Comparison
Compared to similar compounds, 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the thieno[3,4-c]pyran ring system provides a rigid and planar structure, which can be advantageous in the design of new materials and drugs.
属性
分子式 |
C8H7BrO3S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC 名称 |
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c9-7-4-1-2-12-6(8(10)11)5(4)3-13-7/h3,6H,1-2H2,(H,10,11) |
InChI 键 |
DXJUPPYJXVEQEY-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C2=CSC(=C21)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


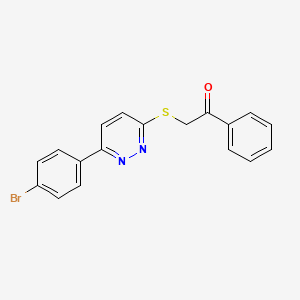

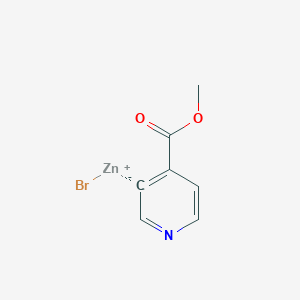
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
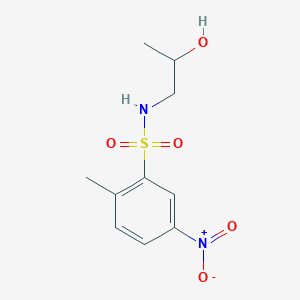
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
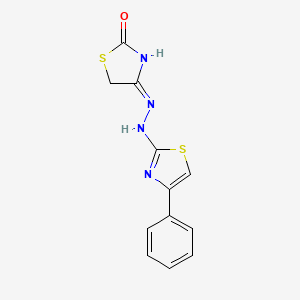
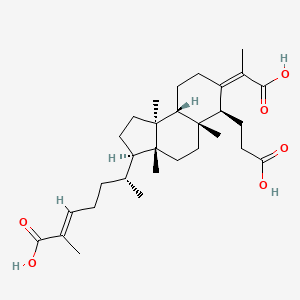

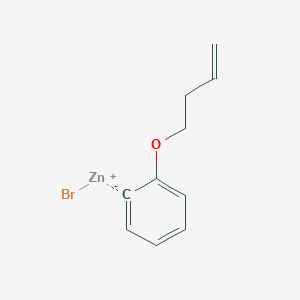
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)

![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
